![molecular formula C22H21N7O2 B2379654 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1396814-46-2](/img/structure/B2379654.png)
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have been explored in various studies. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization, showcasing a method to introduce ester, N-substituted carboxamide, or acyl functionalities into oxazoles, could provide insights into similar synthetic pathways for the target compound (Kumar et al., 2012). Another study on the structural and spectral characterization of similar triazole derivatives highlights methods for determining compound structures using X-ray diffraction and NMR techniques, which could be applicable to our target compound as well (Şahin et al., 2014).
Biological Activity
Research into the biological activity of 1,2,4-triazole derivatives provides valuable insights into potential applications of the specified compound. For example, the evaluation of new 1,2,4-triazol-3-one derivatives for their antimicrobial activity suggests a framework for assessing similar activities in our compound of interest (Fandaklı et al., 2012). Additionally, the effect of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids indicates potential anticancer properties that could be explored for the compound (Šermukšnytė et al., 2022).
Chemical Properties and Reactions
Understanding the chemical properties and reactions of related compounds can shed light on the behavior of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. The unexpected reaction of certain triazine-carboxylates with thiourea, involving ANRORC rearrangement, may offer insights into the reactivity and potential transformation pathways of the target compound (Ledenyova et al., 2018).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c30-21(19-15-24-29(25-19)18-9-5-2-6-10-18)23-13-14-27-22(31)28(17-7-3-1-4-8-17)20(26-27)16-11-12-16/h1-10,15-16H,11-14H2,(H,23,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGPOVJQBWSDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
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